Cinnamtannin D1 - 97233-06-2

Cinnamtannin D1

Catalog Number: EVT-14219605
CAS Number: 97233-06-2
Molecular Formula: C45H36O18
Molecular Weight: 864.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinnamtannin D-1 is a proanthocyanidin found in Cinnamomum cassia. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.
Cinnamtannin D1 is a natural product found in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.
Overview

Cinnamtannin D1 is a complex polyphenolic compound classified as an A-type procyanidin oligomer. It is primarily derived from the bark of various species of cinnamon, particularly Cinnamomum cassia and Cinnamomum tamala. This compound has garnered attention for its potential health benefits, particularly in the context of metabolic disorders and oxidative stress.

Source

Cinnamtannin D1 is extracted from the bark of cinnamon trees, specifically from the species Cinnamomum cassia and Cinnamomum tamala. These plants are known for their rich content of bioactive compounds, including flavonoids and proanthocyanidins, which contribute to their medicinal properties .

Classification

Cinnamtannin D1 falls under the category of polyphenols, more specifically A-type procyanidins. These compounds are characterized by their unique structure, which includes multiple flavanol units linked through specific carbon-carbon bonds. The classification of procyanidins is crucial as it influences their biological activity and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of Cinnamtannin D1 can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves:

  1. Preparation of Plant Material: The bark of cinnamon trees is harvested and dried.
  2. Solvent Extraction: The dried bark is subjected to extraction using solvents such as ethanol or methanol to isolate the phenolic compounds.
  3. Purification: The crude extract undergoes purification processes like column chromatography to isolate Cinnamtannin D1 specifically.

In synthetic chemistry, methods may involve the use of flavanol precursors and controlled reactions to form the oligomeric structure characteristic of Cinnamtannin D1 .

Technical Details

The structural elucidation often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound. For instance, NMR can reveal specific hydrogen and carbon environments that indicate the presence of A-type linkages typical in procyanidins .

Molecular Structure Analysis

Structure

Cinnamtannin D1 is characterized by its complex molecular structure, which consists of multiple flavanol units linked by A-type bonds. The molecular formula for Cinnamtannin D1 is C30H24O12C_{30}H_{24}O_{12}, indicating a high degree of hydroxylation that contributes to its antioxidant properties.

Data

  • Molecular Weight: Approximately 576 g/mol.
  • Structural Features: Contains multiple hydroxyl groups and a unique arrangement of flavanol units that enhances its biological activity.
Chemical Reactions Analysis

Reactions

Cinnamtannin D1 participates in various chemical reactions typical for polyphenolic compounds:

  1. Oxidation-Reduction Reactions: Exhibits antioxidant activity by scavenging free radicals.
  2. Complexation Reactions: Can form complexes with metal ions, which may enhance its bioavailability and efficacy.
  3. Enzymatic Reactions: Inhibits enzymes involved in metabolic pathways, potentially affecting glucose metabolism .

Technical Details

The reactivity of Cinnamtannin D1 is influenced by its hydroxyl groups, which can donate electrons during oxidation-reduction reactions, making it a potent antioxidant.

Mechanism of Action

Process

Cinnamtannin D1 exerts its biological effects through several mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species, it reduces oxidative stress in cells.
  • Autophagy Induction: Promotes autophagy in pancreatic beta-cells, enhancing cell survival under glucolipotoxic conditions.
  • Pathway Modulation: Influences signaling pathways such as Akt/mTOR and ERK1/2, which are crucial for cell growth and metabolism .

Data

Studies have shown that treatment with Cinnamtannin D1 leads to significant reductions in apoptosis markers in pancreatic beta-cells exposed to glucolipotoxicity, indicating its protective role against metabolic stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark brown powder when isolated.
  • Solubility: Soluble in polar solvents like water and ethanol due to its hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under neutral pH but can degrade under extreme acidic or basic conditions.
  • Reactivity: Highly reactive towards free radicals due to multiple hydroxyl groups.

Relevant analyses often include spectrophotometric methods to determine antioxidant capacity, such as DPPH assays, which quantify its ability to neutralize free radicals .

Applications

Cinnamtannin D1 has several promising applications in scientific research and potential therapeutic contexts:

  • Antioxidant Supplements: Used in dietary supplements aimed at reducing oxidative stress.
  • Diabetes Management: Investigated for its role in improving insulin sensitivity and protecting pancreatic beta-cells from damage.
  • Anti-inflammatory Agents: Explored for potential use in treating inflammatory diseases due to its immunomodulatory effects .
Immunomodulatory Mechanisms of Cinnamtannin D1 in Autoimmune and Inflammatory Disorders

Regulation of Th17/Treg Cell Balance in Rheumatoid Arthritis via Aryl Hydrocarbon Receptor (AhR) Inhibition

Cinnamtannin D1 (CTD-1), a bioactive polyphenol isolated from Cinnamomum tamala, demonstrates profound immunomodulatory effects in rheumatoid arthritis (RA) through precise regulation of T-helper 17 (Th17) and regulatory T (Treg) cell balance. This mechanism centers on its inhibition of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that serves as a critical environmental sensor and modulator of immune responses. In the collagen-induced arthritis (CIA) mouse model—a well-established experimental model for human RA—oral administration of CTD-1 significantly attenuated disease severity, as evidenced by reduced clinical scores, decreased paw thickness, and diminished histopathological joint damage [1].

The molecular underpinnings of this effect involve CTD-1's capacity to downregulate AhR expression in CD4⁺ T cells. AhR activation typically promotes Th17 cell differentiation while suppressing Treg development, creating an inflammatory imbalance central to RA pathogenesis [1]. Flow cytometry analyses revealed that CTD-1 treatment substantially decreased the proportion of IL-17-producing Th17 cells in arthritic mice while concurrently increasing the frequency of CD4⁺CD25⁺FoxP3⁺ Treg cells. This rebalancing effect was directly linked to suppressed AhR transcription and protein expression, disrupting the AhR-dependent differentiation pathway that favors pro-inflammatory Th17 expansion [1]. Further mechanistic studies showed that CTD-1 inhibited STAT3 phosphorylation—a key transcription factor downstream of AhR that drives Th17 commitment—while enhancing STAT5 activation, which supports Treg differentiation and function [1].

  • Table 1: Effects of Cinnamtannin D1 on Immune Cell Populations in Autoimmune Models
    Immune Cell TypeObserved ChangeExperimental ModelMechanistic Insight
    Th17 cellsSignificant decreaseCIA miceAhR inhibition, reduced STAT3 phosphorylation
    Treg cellsSignificant increaseCIA miceEnhanced STAT5 activation, FoxP3 expression
    CD4⁺ T cellsReduced AhR expressionCIA miceDownregulation of AhR transcription
    MacrophagesReduced synovial infiltrationCIA miceDecreased chemotactic cytokine production

Suppression of Pro-Inflammatory Cytokine Production (IL-17, IFN-γ) and Promotion of Anti-Inflammatory Mediators (IL-10)

CTD-1 exerts multifaceted control over cytokine networks, effectively tilting the balance from pro-inflammatory to anti-inflammatory mediators. In CIA mice, CTD-1 treatment markedly reduced serum and synovial tissue levels of interleukin-17 (IL-17) and interferon-gamma (IFN-γ)—signature cytokines of Th17 and Th1 cells, respectively, that drive synovitis and joint destruction in RA [1]. Enzyme-linked immunosorbent assay (ELISA) quantification demonstrated dose-dependent suppression of these cytokines, correlating with reduced RORγt expression (the master transcription factor for Th17 commitment) and T-bet (the key regulator of Th1 differentiation) [1] [8].

Concurrently, CTD-1 significantly elevated levels of interleukin-10 (IL-10), a potent anti-inflammatory cytokine produced by Treg cells and regulatory B cells. This dual effect—suppression of pathogenic cytokines and enhancement of regulatory mediators—creates an immunomodulatory milieu that dampens autoimmune inflammation. In vitro studies using isolated CD4⁺ T cells exposed to CTD-1 confirmed these findings, showing impaired IL-17 and IFN-γ production upon T-cell receptor stimulation while enhancing IL-10 secretion [1]. The promotion of IL-10 is particularly significant, as this cytokine not only constrains effector T-cell responses but also promotes the expansion and functional competence of Treg cells, creating a positive feedback loop for immune regulation [8].

Mechanistically, CTD-1's flavonoid structure, characterized by multiple phenolic rings, enables direct interaction with signaling proteins and transcription factors involved in cytokine gene expression. This molecular interaction disrupts nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) activation pathways—both critical for pro-inflammatory cytokine production—while facilitating CREB-mediated transcription of IL-10 [8].

Role in Attenuating Dextran Sulfate Sodium (DSS)-Induced Colitis Through AMPK/mTOR Pathway Activation

Beyond rheumatoid arthritis, CTD-1 demonstrates significant efficacy in inflammatory bowel disease models, particularly dextran sulfate sodium (DSS)-induced colitis. Oral administration of CTD-1 ameliorated colitis severity in mice, as evidenced by improved body weight, increased colon length, reduced histopathological damage, and diminished inflammatory cell infiltration [2]. Central to this protective effect is CTD-1's activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling axis—a crucial regulator of cellular metabolism, proliferation, and immune responses.

Western blot analyses of colonic tissues revealed that CTD-1 treatment significantly enhanced phosphorylation of AMPK while reducing phosphorylated mTOR expression [2]. This metabolic reprogramming has profound immunomodulatory consequences: AMPK activation inhibits the differentiation of pro-inflammatory Th17 cells while promoting Treg development. Conversely, mTOR complex 1 (mTORC1) signaling promotes Th17 differentiation and inhibits Treg generation. By activating AMPK and suppressing mTOR, CTD-1 effectively rebalances the Th17/Treg axis in the colonic microenvironment [2].

The AMPK/mTOR modulation also extends to innate immune regulation. CTD-1 reduces the activation of colonic macrophages and dendritic cells, diminishing their production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which drive intestinal inflammation. This effect was corroborated by flow cytometry showing decreased macrophage infiltration in the lamina propria of CTD-1-treated mice [2]. The resulting anti-inflammatory milieu contributes to epithelial barrier restoration, reduced neutrophil recruitment, and overall attenuation of colitis severity.

Modulation of STAT3/STAT5 Signaling Cascades in T-Cell Differentiation

CTD-1 exerts precise control over T-cell differentiation through strategic modulation of signal transducer and activator of transcription (STAT) signaling pathways. Specifically, it targets the balance between STAT3 and STAT5 activation—two transcription factors with opposing roles in immune regulation. STAT3 is essential for Th17 cell differentiation and function, responding to cytokines such as IL-6 and IL-23. In contrast, STAT5 supports Treg cell development and maintenance, particularly in response to IL-2 [1] [6].

In CD4⁺ T cells from CIA mice, CTD-1 treatment significantly suppressed IL-6-induced STAT3 phosphorylation and nuclear translocation [1]. This inhibition directly impaired the transcription of RORγt and IL-17, thereby curtailing Th17 development. Concurrently, CTD-1 enhanced IL-2-mediated STAT5 phosphorylation, promoting the expression of FoxP3—the master regulator of Treg cell identity and function [1]. This reciprocal regulation of STAT3 and STAT5 creates a transcriptional environment conducive to immune tolerance. The effect was particularly pronounced at the site of inflammation, with immunohistochemical analyses of arthritic joints showing reduced STAT3⁺ cell infiltration and increased nuclear STAT5⁺ cells in synovial tissues after CTD-1 treatment [1].

  • Table 2: Molecular Targets of Cinnamtannin D1 in Immunomodulation
    Molecular TargetEffect of CTD-1Downstream ConsequencesDisease Relevance
    Aryl hydrocarbon receptor (AhR)InhibitionReduced Th17 differentiation, increased Treg cellsRheumatoid arthritis
    AMPK pathwayActivationMetabolic reprogramming, mTOR inhibition, Treg promotionInflammatory bowel disease
    STAT3 phosphorylationSuppressionImpaired RORγt expression, reduced IL-17 productionAutoimmune arthritis, colitis
    STAT5 phosphorylationEnhancementIncreased FoxP3 expression, Treg expansionAutoimmune arthritis, colitis
    RORγtDownregulationCompromised Th17 lineage commitmentRheumatoid arthritis
    mTOR pathwayInhibitionReduced Th17 differentiation, enhanced Treg functionInflammatory bowel disease

The STAT modulation extends beyond adaptive immunity to influence macrophage polarization. CTD-1 suppresses STAT1 activation in macrophages, shifting them from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype, further contributing to inflammation resolution [1] [8]. This broad impact on STAT signaling cascades positions CTD-1 as a master regulator of immune cell differentiation, capable of reprogramming the inflammatory microenvironment in multiple autoimmune contexts through a single molecular mechanism with multiple downstream effects.

  • Table 3: Natural Compounds with Immunomodulatory Properties in Autoimmune Disorders
    Compound NameSourcePrimary Immunomodulatory MechanismsRelevant Autoimmune Conditions
    Cinnamtannin D1Cinnamomum tamalaAhR inhibition, Th17/Treg balance, STAT3/STAT5 modulationRheumatoid arthritis, colitis
    CurcuminCurcuma longaNF-κB inhibition, COX-2 suppressionRheumatoid arthritis, IBD
    ResveratrolGrapes, berriesSIRT1 activation, antioxidant effectsSystemic lupus erythematosus
    Epigallocatechin-3-gallateGreen teaTreg induction, antioxidantRheumatoid arthritis
    Boswellic acidsBoswellia serrata5-LOX inhibition, NF-κB suppressionInflammatory bowel disease

Properties

CAS Number

97233-06-2

Product Name

Cinnamtannin D1

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Molecular Formula

C45H36O18

Molecular Weight

864.8 g/mol

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1

InChI Key

BYSRPHRKESMCPO-HMQYECKYSA-N

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.